
Bambuterol hydrochloride
Descripción general
Descripción
Bambuterol es un agonista beta-adrenérgico de acción prolongada que se utiliza principalmente en el tratamiento del asma y otras enfermedades pulmonares asociadas con el broncoespasmo. Es un profármaco de terbutalina, lo que significa que se metaboliza en el cuerpo para producir el fármaco activo terbutalina . Bambuterol es conocido por su duración prolongada de acción, lo que lo hace adecuado para el manejo a largo plazo del asma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de bambuterol implica varios pasos clave:
Material de partida: La síntesis comienza con 3’,5’-dihidroxiacetofenona.
Dimetilcarbamoylación: Este compuesto se hace reaccionar con cloruro de dimetilcarbamilo para formar 5-acetil-1,3-fenileno bis(dimetilcarbamato).
Halogenación: El intermedio se halogena luego usando bromo para producir 5-(bromoacetil)-1,3-fenileno bis(dimetilcarbamato).
Aminación: Finalmente, el compuesto de bromo se hace reaccionar con tert-butilamina para producir bambuterol.
Métodos de producción industrial
La producción industrial de bambuterol generalmente sigue la misma ruta sintética pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El uso de reactores automatizados y sistemas de purificación ayuda a lograr una calidad constante .
Análisis De Reacciones Químicas
Hydrolytic Pathway
Hydrolysis is the primary route for bambuterol activation, catalyzed predominantly by plasma cholinesterase (pChE) . This enzyme cleaves the carbamate groups in bambuterol, yielding terbutaline through sequential reactions:
-
Initial hydrolysis : Bambuterol → Monocarbamate intermediate.
-
Secondary hydrolysis : Monocarbamate intermediate → Terbutaline.
Key findings:
-
Bambuterol is a potent inhibitor of pChE , creating a feedback loop that partially suppresses its own metabolism .
-
Hydrolysis accounts for ~70% of terbutaline formation in individuals with normal pChE activity .
-
Nonlinear pharmacokinetics arise in populations with inhibited or deficient pChE (e.g., pediatric patients) .
Oxidative Pathway
Oxidative metabolism, mediated by cytochrome P450 enzymes (CYP2D6) , complements hydrolysis, particularly in pChE-deficient individuals:
-
Hydroxylation : Bambuterol undergoes CYP2D6-catalyzed hydroxylation at the benzene ring.
-
Demethylation : Hydroxylated intermediates lose methyl groups, forming unstable compounds.
-
Spontaneous hydrolysis : These intermediates break down non-enzymatically to terbutaline .
Key findings:
-
Oxidative metabolites (e.g., hydroxy-bambuterol) exhibit shorter half-lives (<6 hours) compared to bambuterol (>24 hours) .
-
CYP2D6 activity compensates for pChE deficiency, ensuring terbutaline generation despite enzyme polymorphisms .
Table 1: Comparative Analysis of Bambuterol Metabolic Pathways
Interplay Between Pathways
The two pathways exhibit dose- and enzyme-dependent synergism:
-
At low doses (<10 mg) , hydrolysis dominates due to pChE’s high affinity for bambuterol .
-
At higher doses (>20 mg) , pChE inhibition shifts metabolism toward oxidation .
-
Ethnic variability : While terbutaline AUC correlates linearly with bambuterol AUC across ethnic groups, pChE activity varies by population, influencing pathway predominance .
Environmental Degradation
Though not directly related to therapeutic metabolism, bambuterol’s environmental breakdown mirrors its hydrolytic pathway:
-
Hydrolysis in water produces terbutaline, with a predicted environmental concentration (PEC) of 0.0012 µg/L —orders of magnitude below toxicity thresholds .
Clinical Implications
-
pChE-deficient patients : Dependence on oxidative metabolism necessitates dose adjustments to avoid toxicity .
-
Pediatric use : Nonlinear pharmacokinetics in children demand careful monitoring due to immature pChE systems .
The chemical reactivity of this compound underscores its design as a prodrug, balancing stability for oral administration with controlled activation to terbutaline. These pathways highlight the importance of enzyme polymorphisms and dosing strategies in optimizing therapeutic outcomes.
Aplicaciones Científicas De Investigación
Clinical Applications
Bambuterol hydrochloride is indicated for:
- Asthma Management : Approved for the treatment of asthma in multiple countries, it provides relief from bronchospasm and improves airflow in patients suffering from reversible airway obstruction .
- Chronic Obstructive Pulmonary Disease (COPD) : While primarily used for asthma, its bronchodilatory effects can also benefit patients with COPD, although specific studies are less frequent.
Pharmacokinetics and Mechanism of Action
Bambuterol is metabolized to terbutaline by butyrylcholinesterase, predominantly in lung tissue. Key pharmacokinetic properties include:
- Absorption : Following oral administration, it has a bioavailability of about 20% .
- Duration of Action : The drug exhibits a 24-hour duration of action, allowing for once-daily dosing, which enhances patient compliance .
- Peak Concentration : Peak plasma concentrations of terbutaline occur approximately 3.9 to 6.8 hours post-ingestion .
Table 1: Pharmacokinetic Parameters of Bambuterol
Parameter | Value |
---|---|
Bioavailability | 20% |
Peak Plasma Concentration | 3.9 - 6.8 hours |
Duration of Action | 24 hours |
Recommended Dosage | Once daily (10 mg or 20 mg) |
Comparative Studies
Several studies have compared bambuterol with other bronchodilators like terbutaline and salmeterol:
- A study involving children aged 2-5 years showed that once-daily bambuterol was as safe and effective as terbutaline administered three times daily .
- Another study compared oral bambuterol with inhaled salmeterol, demonstrating comparable efficacy in improving lung function while highlighting the advantages of oral administration .
Table 2: Efficacy Comparison Between Bambuterol and Terbutaline
Parameter | Bambuterol (Once Daily) | Terbutaline (Three Times Daily) |
---|---|---|
Morning Peak Expiratory Flow | +23.3 L/min | +16.9 L/min |
Evening Peak Expiratory Flow | +20.6 L/min | +20.2 L/min |
Safety Profile | Good | Good |
Case Studies and Clinical Trials
Multiple clinical trials have been conducted to assess the safety and efficacy of bambuterol:
- A randomized double-blind study involving preschool children demonstrated that both treatments were well tolerated with no significant adverse events reported .
- Another trial assessed the pharmacokinetics across different ethnic groups, revealing variations in drug metabolism that may influence therapeutic outcomes .
Mecanismo De Acción
Bambuterol ejerce sus efectos estimulando los receptores beta-adrenérgicos, específicamente los receptores beta-2. Esta estimulación conduce a la activación de la adenilato ciclasa intracelular, que cataliza la conversión de trifosfato de adenosina a monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc provocan la relajación del músculo liso bronquial y la inhibición de la liberación de mediadores de hipersensibilidad inmediata de las células, particularmente los mastocitos .
Comparación Con Compuestos Similares
Bambuterol se compara con otros agonistas beta-adrenérgicos como:
Terbutalina: Bambuterol es un profármaco de terbutalina, que ofrece una duración de acción más prolongada.
Salbutamol: Ambos se utilizan en el tratamiento del asma, pero bambuterol tiene una duración de acción más prolongada.
Formoterol: Otro beta-agonista de acción prolongada, pero con diferentes propiedades farmacocinéticas.
Unicidad
La singularidad de Bambuterol radica en su naturaleza de profármaco, lo que permite una duración de acción prolongada y una frecuencia de dosificación reducida en comparación con otros beta-agonistas .
Compuestos similares
- Terbutalina
- Salbutamol
- Formoterol
Actividad Biológica
Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and other conditions associated with bronchospasm. As a prodrug of terbutaline, it exhibits distinct pharmacological properties that contribute to its therapeutic efficacy.
Bambuterol acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of mediators involved in immediate hypersensitivity responses, particularly from mast cells . This mechanism underlies its effectiveness in alleviating bronchospasm and improving airflow in patients with asthma.
Pharmacokinetics
The pharmacokinetic profile of bambuterol reveals several key characteristics:
- Bioavailability : Approximately 20% following oral administration .
- Metabolism : It is primarily hydrolyzed by butyrylcholinesterase to terbutaline, with lung tissue playing a significant role in this metabolic pathway .
- Elimination Half-Life : The half-life of bambuterol is about 13 hours, while terbutaline has a half-life of approximately 21 hours .
- Peak Plasma Concentration : Peak concentrations of terbutaline occur 3.9 to 6.8 hours post-ingestion .
Clinical Studies
A comparative study demonstrated that once-daily administration of bambuterol (10 mg) is as effective and safe as terbutaline (0.075 mg/kg body weight) administered three times daily in children aged 2-5 years with asthma. The study involved 155 patients and lasted three months, showing no significant differences in efficacy between the two treatments. Both drugs exhibited good safety profiles, with mild to moderate adverse events reported .
Table: Summary of Clinical Study Findings
Parameter | Bambuterol (10 mg) | Terbutaline (0.075 mg/kg) |
---|---|---|
Duration of Action | 24 hours | 8 hours |
Morning PEF Improvement | 23.3 L/min | 16.9 L/min |
Evening PEF Improvement | 20.6 L/min | 20.2 L/min |
Adverse Events | Mild to Moderate | Mild to Moderate |
Adverse Effects
The adverse effects associated with bambuterol are similar to those observed with other beta-2 agonists and may include:
These effects are generally mild and transient, with plasma butyrylcholinesterase activity returning to baseline levels approximately two weeks after discontinuation .
Case Studies
In a pharmacokinetic study involving diverse ethnic groups, including Oriental and Caucasian children, researchers found that bambuterol's efficacy was consistent across different populations. The study highlighted the importance of understanding ethnic variations in drug metabolism and response, which can influence therapeutic outcomes .
Propiedades
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXOIAKUNOVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048550 | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e-01 g/L | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81732-65-2, 81732-46-9 | |
Record name | Bambuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bambuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.